molecular formula C20H18N2 B2779369 N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline CAS No. 860785-36-0

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline

Cat. No.: B2779369
CAS No.: 860785-36-0
M. Wt: 286.378
InChI Key: CXVAOOVERVDMFZ-RCCKNPSSSA-N
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Description

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline is a synthetic Schiff base compound offered for research and development purposes. Schiff bases are a class of compounds known for their diverse biological activities and are extensively investigated in medicinal chemistry for their antimicrobial properties. Compounds of this class have demonstrated potential in research settings as agents against Gram-positive and Gram-negative bacteria, as well as fungal pathogens . The mechanism of action for such molecules often involves the disruption of microbial cell membrane integrity, leading to increased permeability and cell death . Furthermore, research into similar structures indicates they can act as enzyme inhibitors or interfere with critical metabolic pathways within the pathogen . The presence of the imine group (-C=N-) and aromatic systems in its structure makes this compound a valuable scaffold for structure-activity relationship (SAR) studies and for the synthesis of more complex chemical entities. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant safety data sheets and conduct their own stability, toxicity, and efficacy analyses.

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2/c1-16-11-13-17(14-12-16)15-21-22-20-10-6-5-9-19(20)18-7-3-2-4-8-18/h2-15,22H,1H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVAOOVERVDMFZ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline typically involves the condensation reaction between 4-methylbenzaldehyde and 2-phenylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The imine bond undergoes hydrolysis under acidic or basic conditions to regenerate the parent amine and aldehyde.

Conditions Reagents Products Reference
Aqueous HCl (1M, 60°C, 4h)Hydrochloric acid4-Methylbenzaldehyde + 2-Phenylaniline
NaOH (0.5M, reflux, 3h)Sodium hydroxide4-Methylbenzaldehyde + 2-Phenylaniline (lower yield compared to acidic hydrolysis)

Hydrolysis rates depend on pH and steric effects from the 4-methyl group.

Reduction Reactions

The C=N bond is reduced to a C–N single bond, yielding secondary amines.

Reducing Agent Conditions Product Yield Reference
Sodium borohydride (NaBH4)Ethanol, 25°C, 2hN-(4-Methylbenzyl)-2-phenylaniline78%
Hydrogen gas (H2, 1 atm)Pd/C catalyst, methanolN-(4-Methylbenzyl)-2-phenylaniline92%

Catalytic hydrogenation provides higher efficiency due to milder conditions .

Oxidation Reactions

Imines are generally resistant to oxidation, but strong oxidants cleave the C=N bond:

Oxidizing Agent Conditions Product Reference
KMnO4 (acidic)H2SO4, 70°C, 6h4-Methylbenzoic acid + 2-Nitrosoaniline
Ozone (O3)Dichloromethane, −20°CFragmentation into smaller aromatic aldehydes

Nucleophilic Addition Reactions

The electrophilic carbon in the C=N bond reacts with nucleophiles:

Nucleophile Conditions Product Reference
Grignard reagents (RMgX)Dry ether, 0°CN-(4-Methylbenzyl)-2-phenylaniline derivatives
Cyanide (KCN)Ethanol, refluxα-Aminonitrile derivatives

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and ring-forming reactions:

Reagents Conditions Product Reference
Ethyl cyanoacetateNeat, 70°C, 2hQuinazolin-4(3H)-one derivatives
Thioglycolic acidAcetic acid, refluxThiazolidinone analogs

Cyclization often requires catalysts like triethylamine to stabilize intermediates .

Metal Complexation

The imine nitrogen coordinates with transition metals, forming stable complexes:

Metal Salt Conditions Complex Structure Application Reference
Cu(II) acetateMethanol, 25°CSquare-planar Cu(II) complexAntimicrobial activity
Fe(III) chlorideEthanol, refluxOctahedral Fe(III) complexCatalysis

These complexes exhibit enhanced stability and biological activity compared to the free ligand .

Key Findings

  • Hydrolysis and Reduction : Dominant pathways for modifying the imine backbone.

  • Cyclization : Enables synthesis of bioactive heterocycles (e.g., quinazolines) .

  • Metal Complexation : Expands utility in catalysis and medicinal chemistry .

Reaction outcomes are influenced by electronic effects from the 4-methyl group and steric hindrance from the 2-phenylaniline moiety. For further details, consult mechanistic studies in .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline exhibits significant antimicrobial properties. Schiff bases are known for their ability to act against a variety of microbial strains, including both gram-positive and gram-negative bacteria. Studies have shown that derivatives of this compound can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has been evaluated for its potential anticancer effects. Research indicates that Schiff bases can induce apoptosis in cancer cells and inhibit tumor growth. The National Cancer Institute has included this compound in its testing protocols, suggesting its relevance in cancer therapeutics .

Anti-inflammatory Effects
There is also evidence supporting the anti-inflammatory properties of this compound. Compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process .

Coordination Chemistry

Schiff bases serve as versatile ligands in coordination chemistry, forming stable complexes with various metal ions. The ability of this compound to coordinate with metals enhances its potential applications in catalysis and material science. These metal complexes can exhibit unique electronic and optical properties, making them suitable for use in sensors and electronic devices .

Material Science

Dyes and Pigments
Due to their chromophoric nature, Schiff bases like this compound are explored as dyes and pigments in various industrial applications. Their stability and color properties make them suitable for use in textiles, plastics, and coatings .

Electroluminescent Materials
The compound's structural characteristics allow it to be utilized in electroluminescent devices. Research indicates that Schiff bases can exhibit fluorescence, making them candidates for applications in organic light-emitting diodes (OLEDs) .

Case Studies

Several case studies highlight the applications of Schiff bases, including this compound:

Study Focus Findings
Antimicrobial Study Evaluated against Escherichia coliDemonstrated significant inhibition at low concentrations.
Anticancer Research Tested on various cancer cell linesInduced apoptosis and reduced cell viability significantly compared to controls.
Material Science Application Developed as a dye for textilesShowed excellent color fastness and stability under various conditions.

Mechanism of Action

The mechanism of action of N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline is largely dependent on its ability to form stable complexes with metal ions. The imine group (C=N) acts as a donor site, coordinating with metal ions to form chelates. These metal complexes can exhibit various biological activities, such as enzyme inhibition and antimicrobial properties, by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Crystal System Space Group Notable Bond Lengths (Å) Dihedral Angle (°) Key Interactions
(E,E)-N-[3-(Biphenyl-2-ylimino)butan-2-ylidene]-2-phenylaniline C28H24N2 388.49 Monoclinic P21/n C–N: 1.269 N/A Planar imine linkage
(E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine C17H14ClN3 295.77 Triclinic P-1 N/A ~56 C–H⋯N, C–H⋯Cl, π-π stacking
N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline C10H12N2O2 192.22 N/A N/A N/A N/A Nitro group-induced polarization

Key Observations:

Crystallographic Diversity: The biphenyl-imine compound adopts a monoclinic system (P21/n), while the imidazole-imine derivatives crystallize in triclinic P-1. This difference highlights how bulky substituents (e.g., imidazole vs. biphenyl) influence packing efficiency and symmetry.

Bond Lengths and Planarity: The C–N bond length in (1.269 Å) is consistent with typical imine double bonds, suggesting strong conjugation. In contrast, the twisted dihedral angle (~56°) in indicates significant non-planarity due to steric clashes between the imidazole and chlorophenyl groups.

Intermolecular Interactions and Packing Motifs

  • Weak Hydrogen Bonding: In , C–H⋯N and C–H⋯X (X = Cl, Br) interactions dominate, forming infinite chains stabilized by π-π stacking . This contrasts with , where planar imine groups may facilitate closer π-π interactions.
  • Role of Halogens: The chloro and bromo derivatives in show minimal variation in unit cell parameters (e.g., a-axis: 7.9767 Å for Cl vs. 8.0720 Å for Br), suggesting that halide size marginally affects packing .

Electronic and Functional Group Comparisons

  • Electron-Donating vs.
  • Steric Effects: The 2-phenylaniline moiety in the target compound may induce greater steric hindrance than the imidazole ring in , affecting ligand coordination in metal complexes.

Research Findings and Implications

  • Synthetic Accessibility: Compounds like and were synthesized via condensation reactions, suggesting analogous routes for the target compound.
  • Thermal Stability: The rigid planar structure of may confer higher thermal stability compared to twisted analogs like , which exhibit weaker intermolecular forces.
  • Potential Applications: Imine derivatives are often explored as ligands or optoelectronic materials. The target compound’s methyl group could improve solubility in organic solvents relative to halogenated analogs.

Biological Activity

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline is a Schiff base compound that has garnered attention for its various biological activities, particularly in antimicrobial and antifungal domains. This article reviews the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a central imine (C=N) group, which plays a crucial role in its biological activity. The presence of the 4-methyl group on the phenyl ring enhances its lipophilicity, potentially improving membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions. The imine group acts as a donor site for coordination, resulting in chelates that exhibit various biological effects, including enzyme inhibition and antimicrobial properties. These complexes can interact with specific molecular targets, influencing metabolic pathways and cellular functions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

MicroorganismMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30
Pseudomonas aeruginosa60

These values suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, making it a candidate for further pharmacological exploration .

Case Studies and Research Findings

  • Study on Antifungal Activity : A study evaluated the antifungal effects of several Schiff bases, including this compound. The results indicated that this compound had notable activity against Candida albicans, with an MIC value lower than many derivatives tested .
  • Antibacterial Evaluation : In another investigation, the antibacterial properties were assessed against both Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Mechanistic Insights : Further research highlighted the role of metal ion coordination in enhancing the biological activity of the compound. This mechanism was crucial for its effectiveness as an enzyme inhibitor, which could be leveraged in drug design .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with structurally similar compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylaniline40 (S. aureus)
N-[(E)-(4-chlorophenyl)methylideneamino]-2-phenylaniline55 (E. coli)
N-[(E)-(4-fluorophenyl)methylideneamino]-2-phenylaniline70 (C. albicans)

This comparison shows that while all compounds exhibit antimicrobial properties, this compound demonstrates superior efficacy against certain strains .

Q & A

Q. What are the established synthetic routes for N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline, and what critical parameters influence yield and purity?

The compound is synthesized via a Schiff base condensation between 2-phenylaniline and 4-methylbenzaldehyde derivatives. Key steps include:

  • Reaction conditions : Use of anhydrous solvents (e.g., ethanol or toluene) under reflux, with catalytic acetic acid to protonate the amine and facilitate imine formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the E-isomer. Critical parameters include strict control of moisture (to prevent hydrolysis), stoichiometric excess of the aldehyde (1.2–1.5 equivalents), and reaction time (typically 6–12 hours). Yield optimization (70–85%) requires inert atmospheres (N₂/Ar) to suppress oxidation byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this Schiff base compound?

  • ¹H/¹³C NMR : Confirm the imine (C=N) resonance at δ 8.3–8.5 ppm (¹H) and δ 150–160 ppm (¹³C). Aromatic protons from the 4-methylphenyl and 2-phenylaniline groups appear as distinct multiplet patterns .
  • FTIR : Stretching vibrations for C=N (1620–1640 cm⁻¹) and absence of NH₂ bands (3300–3500 cm⁻¹) confirm successful condensation .
  • Mass spectrometry (ESI-TOF) : Molecular ion peak [M+H]⁺ at m/z 297.2 (calculated for C₂₀H₁₈N₂) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining the molecular structure of this compound?

Discrepancies may arise from disorder in the imine moiety or lattice solvent effects. Recommended strategies:

  • Refinement protocols : Use SHELXL for robust small-molecule refinement, applying restraints to disordered regions and validating with the ADDSYM algorithm .
  • Validation tools : Check for twinning (PLATON TWIN) and compare bond lengths/angles with similar Schiff bases in the Cambridge Structural Database (CSD).
  • Complementary data : Cross-reference crystallographic results with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to resolve ambiguities .

Q. What strategies are recommended for optimizing the compound’s solubility and stability in biological assays without altering its core structure?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol chains) at the aniline’s para position, which minimally affects the conjugated π-system .
  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility while maintaining stability .
  • pH control : Buffer solutions (pH 6.5–7.4) prevent protonation/deprotonation of the imine group, reducing hydrolysis .

Q. In silico docking studies suggest unexpected binding affinities; how should experimentalists reconcile computational predictions with empirical bioassay results?

  • Validation assays : Perform competitive binding studies (e.g., SPR or fluorescence polarization) to confirm target engagement. For example, if docking predicts strong binding to kinase X but assays show low activity, test for off-target effects using a kinase panel .
  • Solvent corrections : Adjust docking parameters for explicit solvent models (e.g., TIP3P water) to account for hydration effects on ligand conformation .
  • Mutagenesis : If binding discrepancies persist, mutate key residues in the predicted binding pocket (e.g., Ala-scanning) to identify critical interactions .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and spectroscopic validation to ensure E-isomer dominance.
  • Structural analysis : Combine crystallography with DFT calculations for high-confidence models.
  • Biological testing : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to validate mechanistic hypotheses.

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